molecular formula C25H18ClN3O2 B2718998 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one CAS No. 1358704-40-1

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one

Cat. No. B2718998
CAS RN: 1358704-40-1
M. Wt: 427.89
InChI Key: LJRNNEMKSCBXSX-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H18ClN3O2 and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

Compounds structurally related to 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one have been synthesized and characterized for potential medicinal applications. For instance, derivatives of quinazoline and isoquinoline have been explored for their antimicrobial properties against a variety of bacterial and fungal strains, indicating their potential as therapeutic agents in treating infectious diseases (Desai, Shihora, & Moradia, 2007), (Dodiya, Shihory, & Desai, 2012).

Antimicrobial Activity

Research has focused on the antimicrobial efficacy of compounds, with studies demonstrating that specific synthesized derivatives exhibit significant antibacterial and antifungal activities. This is particularly relevant for the development of new antimicrobial agents in light of increasing antibiotic resistance (Desai, Dodiya, & Shihora, 2011), (Prabakaran, Manivel, & Khan, 2010).

Photochemical and Kinetic Studies

Photochromic compounds related to the chemical structure of interest have been explored for their photochemical performance and kinetic studies. These compounds exhibit significant photochromic activity, which can be tuned by modifying their aromaticity. This has implications for developing materials with specific optical properties (Yang et al., 2012).

Thermodynamic and Solvation Studies

The thermodynamic properties of derivatives in various solvents have been investigated, shedding light on solute-solvent interactions and the structural impact on solvation dynamics. This research is critical for understanding the physicochemical properties of potential pharmaceutical compounds (Godhani, Dobariya, Sanghani, & Mehta, 2017).

Electroluminescence and Optical Properties

Studies have also delved into the electroluminescence behavior and optical properties of isoquinoline-conjugated imidazole derivatives, revealing their potential in developing new materials for organic light-emitting diodes (OLEDs). This research contributes to the advancement of electronic and photonic technologies (Nagarajan, Prakash, & Velmurugan et al., 2014).

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2/c1-2-16-7-13-19(14-8-16)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-31-24)17-9-11-18(26)12-10-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRNNEMKSCBXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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